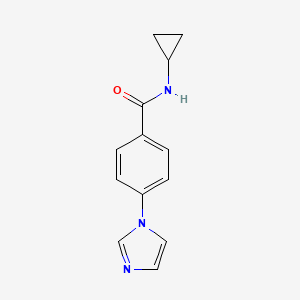
1-(4-Methylsulfonylphenyl)sulfonylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylsulfonylphenyl)sulfonylpyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrrolidine-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
科学的研究の応用
1-(4-Methylsulfonylphenyl)sulfonylpyrrolidine has been studied for its potential applications in various fields of scientific research. It has been found to be an effective inhibitor of the proteasome, which is a complex protein degradation system that plays a crucial role in regulating various cellular processes. The inhibition of the proteasome has been linked to the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders.
作用機序
The mechanism of action of 1-(4-Methylsulfonylphenyl)sulfonylpyrrolidine involves the inhibition of the proteasome. It binds to the active site of the proteasome and prevents the degradation of proteins, leading to the accumulation of misfolded or damaged proteins. This accumulation can trigger apoptosis, which is a programmed cell death mechanism that eliminates cells that are no longer functional or have become cancerous.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Methylsulfonylphenyl)sulfonylpyrrolidine have been studied extensively. It has been found to be a potent inhibitor of the proteasome, leading to the accumulation of misfolded or damaged proteins and triggering apoptosis. This mechanism has been linked to the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders.
実験室実験の利点と制限
1-(4-Methylsulfonylphenyl)sulfonylpyrrolidine has several advantages and limitations for laboratory experiments. One advantage is its high yield synthesis method, which makes it easily accessible for researchers. Another advantage is its potent inhibitory effect on the proteasome, which makes it an effective tool for studying various cellular processes. However, one limitation is its potential toxicity, which requires careful handling and monitoring during experiments.
将来の方向性
There are several future directions for the research on 1-(4-Methylsulfonylphenyl)sulfonylpyrrolidine. One direction is the development of more potent and selective proteasome inhibitors that can be used for the treatment of various diseases. Another direction is the investigation of the potential applications of 1-(4-Methylsulfonylphenyl)sulfonylpyrrolidine in other fields of scientific research, such as drug discovery and chemical biology. Additionally, the study of the biochemical and physiological effects of 1-(4-Methylsulfonylphenyl)sulfonylpyrrolidine on different cellular processes and pathways can provide valuable insights into the regulation of cellular homeostasis and disease pathogenesis.
Conclusion:
In conclusion, 1-(4-Methylsulfonylphenyl)sulfonylpyrrolidine is a pyrrolidine-based compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions. Its potent inhibitory effect on the proteasome has been linked to the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. The future research on 1-(4-Methylsulfonylphenyl)sulfonylpyrrolidine can provide valuable insights into the regulation of cellular homeostasis and disease pathogenesis.
合成法
1-(4-Methylsulfonylphenyl)sulfonylpyrrolidine can be synthesized through various methods. One of the most common methods involves the reaction of 4-methylsulfonylphenylboronic acid with 1-(pyrrolidin-1-yl)propan-2-one in the presence of a palladium catalyst. Another method involves the reaction of 4-methylsulfonylphenylboronic acid with 1-bromo-2-(pyrrolidin-1-yl)propane in the presence of a palladium catalyst. Both methods result in the formation of 1-(4-Methylsulfonylphenyl)sulfonylpyrrolidine with high yields.
特性
IUPAC Name |
1-(4-methylsulfonylphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S2/c1-17(13,14)10-4-6-11(7-5-10)18(15,16)12-8-2-3-9-12/h4-7H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDXMMUYKPSLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylsulfonylphenyl)sulfonylpyrrolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,4-difluorophenyl)methyl]-N,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7538067.png)
![N-[(2,4-difluorophenyl)methyl]-N-methyl-5-pyrrolidin-1-ylsulfonylpyridin-2-amine](/img/structure/B7538071.png)


![N-methyl-N-[2-(3-methylphenoxy)ethyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7538112.png)
![N-methyl-N-[2-(3-methylphenoxy)ethyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7538126.png)
![4-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]piperazin-2-one](/img/structure/B7538134.png)

![1-Methyl-3-[2-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7538156.png)
![1-[[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one](/img/structure/B7538157.png)
![2-[4-acetamido-2-(trifluoromethyl)anilino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7538169.png)


![4-Carbamoyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-5'-carboxylic Acid Ethyl Ester](/img/structure/B7538185.png)